2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid
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Overview
Description
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid can be achieved through a multicomponent reaction involving urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound. This reaction is typically carried out in the presence of a catalyst such as zinc chloride in ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium channels or act as an antioxidant by scavenging free radicals .
Comparison with Similar Compounds
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid can be compared with other similar compounds such as:
2-Oxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thioxo derivatives: Compounds with a thioxo group exhibit unique reactivity and biological properties compared to their oxo counterparts. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse range of applications and activities.
Properties
CAS No. |
89139-32-2 |
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Molecular Formula |
C7H7N3O4S |
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2-[(4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H7N3O4S/c11-4-1-3(9-7(15)10-4)6(14)8-2-5(12)13/h1H,2H2,(H,8,14)(H,12,13)(H2,9,10,11,15) |
InChI Key |
PQODZFUWVYDKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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